molecular formula C10H10F2O2 B13026090 Ethyl 2,3-difluoro-6-methylbenzoate

Ethyl 2,3-difluoro-6-methylbenzoate

Cat. No.: B13026090
M. Wt: 200.18 g/mol
InChI Key: DMDLDBJUZDRNIP-UHFFFAOYSA-N
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Description

Ethyl 2,3-difluoro-6-methylbenzoate is an organic compound belonging to the ester family It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-difluoro-6-methylbenzoate typically involves the esterification of 2,3-difluoro-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous-flow processes. These methods offer advantages such as improved safety, higher yields, and reduced reaction times compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-difluoro-6-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Products with different substituents replacing the fluorine atoms.

    Reduction: Ethyl 2,3-difluoro-6-methylbenzyl alcohol.

    Oxidation: 2,3-difluoro-6-methylbenzoic acid.

Scientific Research Applications

Ethyl 2,3-difluoro-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Ethyl 2,3-difluoro-6-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine atoms and a methyl group on the benzene ring, which can significantly influence its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

ethyl 2,3-difluoro-6-methylbenzoate

InChI

InChI=1S/C10H10F2O2/c1-3-14-10(13)8-6(2)4-5-7(11)9(8)12/h4-5H,3H2,1-2H3

InChI Key

DMDLDBJUZDRNIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)F)C

Origin of Product

United States

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